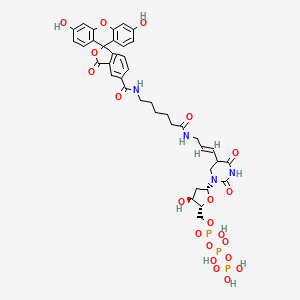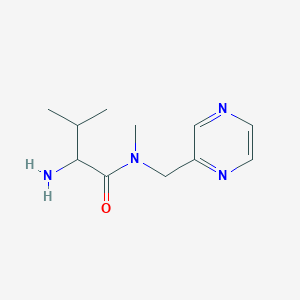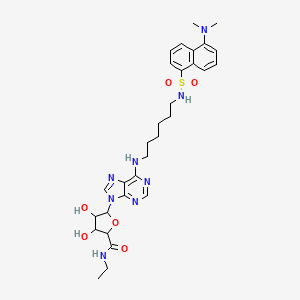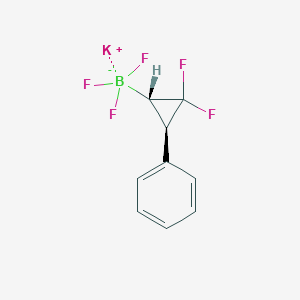![molecular formula C13H16Cl2N2O B14796873 2-Chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B14796873.png)
2-Chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a chloroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as acetone or ethanol and may require heating under reflux to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2-Chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions include substituted piperazine derivatives, carboxylic acids, and alcohols. These products can be further utilized in various chemical syntheses and applications .
科学的研究の応用
2-Chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
2-Chloro-1-(4-chlorophenyl)ethanone: A structurally similar compound with a simpler structure lacking the piperazine ring.
Cetirizine: A related compound used as an antihistamine, which contains a similar piperazine core but with different substituents.
Uniqueness
2-Chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone is unique due to its specific combination of a piperazine ring and a chloroethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
分子式 |
C13H16Cl2N2O |
|---|---|
分子量 |
287.18 g/mol |
IUPAC名 |
2-chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H16Cl2N2O/c14-9-13(18)17-7-5-16(6-8-17)10-11-1-3-12(15)4-2-11/h1-4H,5-10H2 |
InChIキー |
AJZZGIDTBJLUTQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-](/img/structure/B14796797.png)
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14796808.png)

![10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one](/img/structure/B14796819.png)
![Acetic acid, 2-[4-[[[[7-(difluorophosphonomethyl)-6-fluoro-2-naphthalenyl]methyl][[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl]amino]sulfonyl]phenoxy]-](/img/structure/B14796825.png)
![(E)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B14796826.png)

![Ethyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate](/img/structure/B14796828.png)

![N-[3-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide](/img/structure/B14796844.png)
![N-[[4'-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1'-biphenyl]-2-yl]sulfonyl]-2-chlorobenzamide](/img/structure/B14796851.png)


